molecular formula C8H12N2S B12442138 ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine

Cat. No.: B12442138
M. Wt: 168.26 g/mol
InChI Key: OSGQFTWCSLBJGQ-UHFFFAOYSA-N
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Description

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine: is an organic compound with the molecular formula C8H12N2S It is a derivative of cyclopenta[b]thiophene, featuring a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine typically involves the reaction of cyclopenta[b]thiophene derivatives with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]thiophene Derivatives: Compounds such as 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine share structural similarities.

    Hydrazine Derivatives: Other hydrazine-containing compounds, like phenylhydrazine, exhibit similar reactivity.

Uniqueness

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine is unique due to the combination of the cyclopenta[b]thiophene core and the hydrazine functional group.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine

InChI

InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2

InChI Key

OSGQFTWCSLBJGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)CNN

Origin of Product

United States

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